1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride is a chemical compound with the molecular formula C19H27NO3.ClH . This compound is known for its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a phenylacetate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group at the 1-position. The cyclopentyl group is then attached to the 3-position of the pyrrolidine ring. Finally, the phenylacetate moiety is introduced, and the compound is converted to its hydrochloride salt form. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylacetate moiety can be replaced with other functional groups.
Scientific Research Applications
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems in the brain .
Comparison with Similar Compounds
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride can be compared with other similar compounds, such as:
1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride: This compound has a methyl group instead of an ethyl group at the 1-position of the pyrrolidine ring.
1-Ethylpyrrolidin-3-yl cyclohexyl(hydroxy)phenylacetate hydrochloride: This compound has a cyclohexyl group instead of a cyclopentyl group.
1-Ethylpyrrolidin-3-yl cyclopentyl(methoxy)phenylacetate hydrochloride: This compound has a methoxy group instead of a hydroxy group on the phenylacetate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
60573-74-2 |
---|---|
Molecular Formula |
C19H28ClNO3 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
(1-ethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-2-20-13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,2,6-7,10-14H2,1H3;1H |
InChI Key |
WUZDQJPMWOHZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.